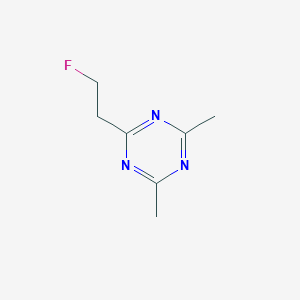![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide, commonly known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. In recent years, HU-210 has gained attention for its potential as a treatment for various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
作用機序
HU-210 acts as a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite, and mood. When HU-210 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the therapeutic effects of HU-210.
生化学的および生理学的効果
HU-210 has a wide range of biochemical and physiological effects, which are mediated by the CB1 receptor. In preclinical studies, HU-210 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammatory disorders. HU-210 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HU-210 has been shown to have anti-epileptic effects, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the high potency of HU-210 also presents some limitations, as it can be difficult to accurately dose and administer in animal models. Additionally, the psychoactive effects of HU-210 can complicate the interpretation of behavioral assays.
将来の方向性
There are many potential future directions for research on HU-210. One area of interest is the development of novel analogs of HU-210 with improved pharmacological properties, such as increased potency or selectivity for specific CB1 receptor subtypes. Another area of interest is the investigation of the therapeutic potential of HU-210 in various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of HU-210, particularly in the context of long-term use.
合成法
HU-210 is synthesized using a multi-step process that involves the reaction of 2,6-dimethylheptylamine with 4-(4-chlorophenyl)butyric acid. The resulting intermediate is then reacted with 2,2,2-trifluoroacetic anhydride to yield the final product. This synthesis method has been optimized to produce HU-210 in high yields and purity.
科学的研究の応用
HU-210 has been extensively studied for its potential therapeutic applications. In preclinical studies, HU-210 has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-epileptic properties. These effects are mediated by the CB1 receptor, which is highly expressed in the central nervous system.
特性
CAS番号 |
121808-24-0 |
|---|---|
製品名 |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
分子式 |
C21H35NO2 |
分子量 |
333.5 g/mol |
IUPAC名 |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
InChIキー |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
正規SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
同義語 |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




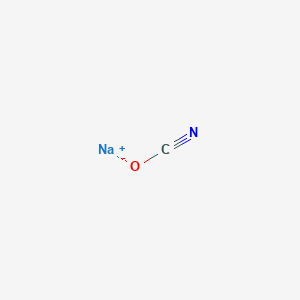



![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
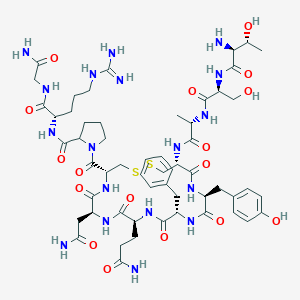
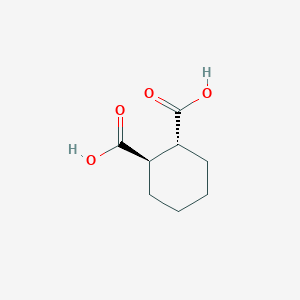
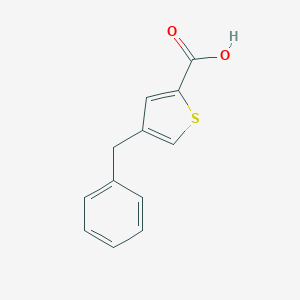
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
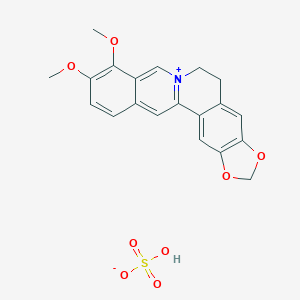
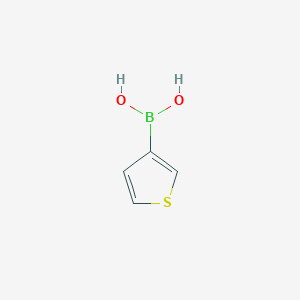
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
